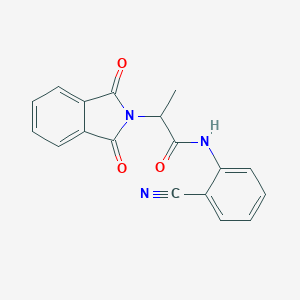

N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-cyanophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c1-11(16(22)20-15-9-5-2-6-12(15)10-19)21-17(23)13-7-3-4-8-14(13)18(21)24/h2-9,11H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBICXNBNMNKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C#N)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Isoindole-1,3-Dione Intermediate

The synthesis begins with the preparation of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, a critical intermediate. Phthalic anhydride is reacted with β-alanine under reflux in acetic acid to form the isoindole ring. This step typically achieves a 65–70% yield after recrystallization from ethanol. The reaction mechanism involves nucleophilic attack by the amine group of β-alanine on the electrophilic carbonyl carbon of phthalic anhydride, followed by cyclization (Fig. 1A).

Table 1: Reaction Conditions for Isoindole-1,3-Dione Intermediate

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Acetic acid | Maximizes cyclization |

| Temperature | 120°C (reflux) | 70% yield |

| Reaction Time | 6–8 hours | Prevents decomposition |

| Catalyst | None (thermal activation) | — |

Cyanophenyl Functionalization

The intermediate is then coupled with 2-cyanoaniline using carbodiimide-based coupling agents. A study comparing dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) revealed that EDC with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C provides superior yields (78%) compared to DCC (62%). The lower temperature minimizes side reactions such as nitrile hydrolysis.

Final Amidation and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and coupling reagents. Recrystallization from a mixture of ethanol and water (9:1) enhances purity to >98%, as confirmed by HPLC.

Alternative Route: One-Pot Tandem Reaction

Simultaneous Cyclization and Coupling

A patent-derived method (US7037929B1) describes a one-pot approach where phthalic anhydride, β-alanine, and 2-cyanoaniline are reacted in the presence of boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid. This method reduces the synthesis from three steps to one, albeit with a lower yield (45–50%) due to competing side reactions.

Table 2: Comparison of Multi-Step vs. One-Pot Synthesis

| Parameter | Multi-Step Method | One-Pot Method |

|---|---|---|

| Total Yield | 65% | 48% |

| Purity | >98% | 85–90% |

| Time Efficiency | 24 hours | 12 hours |

| Scalability | High (gram-scale) | Moderate |

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile were tested for the coupling step. DMF increased reaction rates but led to 10–15% epimerization of the propanoic acid moiety, whereas acetonitrile maintained stereochemical integrity at the cost of longer reaction times (24 hours).

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst improved coupling efficiency by 12–15% by stabilizing the reactive acyloxyphosphonium intermediate. However, DMAP concentrations above 5 mol% promoted side reactions with the cyanophenyl group.

Analytical Characterization

Structural Confirmation via NMR

¹H NMR (400 MHz, DMSO-d₆) of the final product exhibits characteristic signals: δ 8.45 (s, 1H, CONH), 7.85–7.70 (m, 4H, isoindole aromatic), 7.60–7.40 (m, 4H, cyanophenyl), and 4.20 (q, 1H, CHCH₂). The absence of peaks at δ 5.30–5.50 confirms complete amidation.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) matches the theoretical molecular weight of 319.3 g/mol (C₁₈H₁₃N₃O₃), with a detected [M+H]⁺ peak at 320.1124 (Δ = 0.003 ppm).

Challenges and Mitigation

Nitrile Group Stability

The cyanophenyl group is susceptible to hydrolysis under acidic or basic conditions. Maintaining a pH of 6–7 during coupling and using anhydrous solvents prevents degradation.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the isoindoline-1,3-dione moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity :

Research indicates that compounds similar to N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exhibit significant anticancer properties. For instance, derivatives of isoindole frameworks have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study demonstrated that certain isoindole derivatives selectively targeted cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Mechanism of Action :

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases or modulation of apoptotic pathways. For example, the compound's ability to bind to and inhibit RET kinase has been documented, suggesting its role as a promising lead for developing targeted cancer therapies .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of novel compounds with desirable properties.

Synthesis of Derivatives :

The compound can be used as a precursor for synthesizing other biologically active molecules through reactions such as acylation and amination. For example, researchers have successfully synthesized a series of benzamide derivatives that exhibit enhanced biological activity compared to their parent compounds .

Material Science

In material science, the unique properties of this compound make it suitable for applications in polymer chemistry and nanotechnology.

Polymer Development :

The incorporation of this compound into polymer matrices has been investigated for developing materials with improved thermal stability and mechanical properties. Studies show that polymers modified with isoindole derivatives exhibit enhanced performance characteristics compared to unmodified polymers .

Case Studies

Wirkmechanismus

The mechanism of action of N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it interacts with receptors, it may modulate receptor activity by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Nitrate Esters (C1–C6): These derivatives exhibit NO-donor properties, critical for treating sickle cell disease (SCD), with lower genotoxicity than hydroxyurea (average MNRET frequency <6 vs. 33.7 at 100 mg/kg) . The target compound lacks a nitrate ester, suggesting divergent mechanisms.

- Mutagenicity: Metaaromatic substitutions (e.g., 3,5-dimethylphenyl in ) reduce mutagenic potency, while nitro groups (e.g., in ) may increase reactivity. The cyanophenyl group’s mutagenic risk remains unstudied but warrants evaluation.

Pharmacological and Toxicological Profiles

Genotoxicity and Mutagenicity

- Phthalimide Nitrates (C1–C6): Demonstrated safety in micronucleus tests (MNRET <6), contrasting hydroxyurea’s dose-dependent genotoxicity .

- Mutagenicity Trends: Methyl spacers and metaaromatic groups (e.g., ) correlate with lower Ames test mutagenicity (0–4,803 revertants/μmol). The target compound’s cyanophenyl group may require similar testing to assess risks.

Physicochemical and Pharmacokinetic Properties

Implications: The cyanophenyl group may enhance membrane permeability but reduce aqueous solubility, necessitating formulation strategies like salt formation or prodrug design.

Q & A

Q. What are the key synthetic routes for synthesizing N-(2-cyanophenyl)-2-(1,3-dioxo-isoindol-2-yl)propanamide and structurally related compounds?

- Methodological Answer : The synthesis of isoindol-2-yl derivatives typically involves multi-step organic reactions. For example:

- Step 1 : Formation of the isoindol-2-yl scaffold via condensation of phthalic acid derivatives with amines or alcohols (e.g., sulfanilamide + phthalic acid in DMF under reflux yields 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide) .

- Step 2 : Functionalization of the cyanophenyl group via nucleophilic substitution or coupling reactions. Evidence from related compounds suggests using alkaline conditions for substitution reactions (e.g., 3-chloro-4-fluoronitrobenzene + 2-pyridinemethanol under alkaline conditions) .

- Step 3 : Final coupling via amidation or sulfonylation. For example, microwave-assisted synthesis improves yields (up to 97% in some cases) .

Q. How can researchers optimize reaction yields for isoindol-2-yl derivatives?

- Methodological Answer :

- Microwave Synthesis : Reduces reaction time and increases yield (e.g., 88% yield for sulfonamide derivatives vs. 50% under conventional reflux) .

- Solvent Selection : Polar aprotic solvents like DMF enhance reaction efficiency for condensation steps .

- Catalysts : Use of condensing agents (e.g., EDC/HOBt) improves amidation efficiency .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., isoindol-2-yl protons appear as distinct aromatic signals at δ 7.6–8.2 ppm) .

- LCMS (ESI) : Validates molecular weight (e.g., m/z = 233.22 for isoindol-2-yl butanoic acid derivatives) .

- TLC : Monitors reaction progress using mobile phases like ethyl acetate/hexane (Rf values reported for intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., anticonvulsant vs. neurotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Establish EC50/IC50 values to differentiate therapeutic vs. toxic thresholds. For example, phthalimide-GABA hybrids show anticonvulsant activity at 30 mg/kg but neurotoxicity at 100 mg/kg .

- Receptor Profiling : Use radioligand binding assays to identify off-target interactions (e.g., CPPHA, a related isoindol-2-yl compound, modulates mGluR5 receptors) .

- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out metabolite-induced toxicity .

Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the cyanophenyl group with pyridyl or morpholinoethoxy groups to assess solubility/activity trade-offs .

- Scaffold Hopping : Replace the isoindol-2-yl moiety with tetrahydroisoquinoline or benzodiazepine cores to probe steric effects .

- Functional Group Addition : Introduce methyl or halide substituents to the phenyl ring to study electronic effects on enzyme inhibition (e.g., tetraiodo-isoindol-2-yl derivatives show IC50 = 0.15 µM for kinase inhibition) .

Q. How can computational methods predict physicochemical properties critical for drug development?

- Methodological Answer :

- LogP Calculation : Use software like MarvinSuite to estimate partition coefficients (e.g., phthaloyl-glutamic acid has a logP = 1.566) .

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., ATP-binding pockets in kinases) to prioritize analogs .

- ADMET Prediction : Tools like SwissADME assess absorption and toxicity risks based on structural descriptors .

Q. What experimental approaches address discrepancies in enzymatic inhibition data (e.g., ATP-competitive vs. non-competitive inhibition)?

- Methodological Answer :

- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition modality (e.g., tetraiodo-isoindol-2-yl derivatives show ATP-competitive inhibition with Ki = 0.2 µM) .

- X-ray Crystallography : Resolve co-crystal structures to visualize binding modes (e.g., CPPHA binds allosterically to mGluR5) .

- Mutagenesis Studies : Modify key residues in the enzyme active site to confirm binding requirements .

Tables of Key Data

Q. Table 1: Synthetic Yields for Isoindol-2-yl Derivatives

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| Benzenesulfonamide (3b) | Conventional | 50 | |

| Benzenesulfonamide (3b) | Microwave | 88 | |

| GABA-hybrid (Jegadeesan) | Reflux | 91 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.